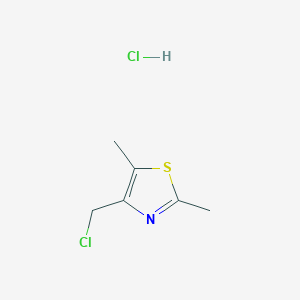

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride centers around a five-membered thiazole heterocycle containing both nitrogen and sulfur atoms in a 1,3-arrangement. The structural framework exhibits a planar thiazole ring system, as demonstrated in related thiazole compounds where crystallographic analysis reveals maximum deviations from planarity of less than 0.001 Å for carbon atoms within the ring. The chloromethyl substituent at the 4-position and the methyl group at the 5-position adopt specific conformational arrangements that minimize steric interactions while maintaining optimal electronic distribution.

Crystallographic studies of analogous thiazole derivatives provide valuable insights into the spatial organization of substituents relative to the heterocyclic core. In the case of 2-chloro-5-chloromethyl-1,3-thiazole, the chloromethyl carbon atom lies close to the mean plane of the thiazole ring with a deviation of only 0.0568 Å, while the chlorine atom shows minimal displacement of 0.0092 Å from the ring plane. These findings suggest similar planarity characteristics for the 4-(chloromethyl)-2,5-dimethyl variant, with the additional methyl substituents likely maintaining coplanar arrangements to preserve aromatic stabilization.

The hydrochloride salt formation introduces ionic interactions that significantly influence the solid-state packing arrangement. The protonation typically occurs at the nitrogen atom within the thiazole ring, creating a positively charged heterocycle that associates with the chloride anion through electrostatic forces. This ionic character affects intermolecular interactions in the crystal lattice, potentially leading to enhanced thermal stability and modified solubility characteristics compared to the free base form.

Bond length analysis within the thiazole ring system follows established patterns for heterocyclic compounds, with carbon-sulfur distances typically ranging from 1.700 to 1.712 Å and carbon-nitrogen bonds measuring approximately 1.275 to 1.367 Å, as observed in related structures. The chloromethyl substituent maintains standard carbon-chlorine bond lengths of approximately 1.772 Å, while the methyl groups exhibit typical carbon-carbon distances of 1.482 Å.

Spectroscopic Profiling (1H/13C NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance spectra typically exhibit distinct signals corresponding to the various methyl and chloromethyl environments. The methyl substituents at positions 2 and 5 of the thiazole ring display characteristic singlet patterns in the aliphatic region, with chemical shifts influenced by the electronic properties of the heterocyclic system.

Related thiazole derivatives demonstrate predictable Nuclear Magnetic Resonance patterns that provide guidance for spectroscopic assignment. For instance, in N,4-dimethylthiazol-2-amine compounds, methyl groups appear as doublets around 2.96 parts per million with coupling constants of 1.2 Hz, while aromatic protons on the thiazole ring exhibit chemical shifts near 6.06 parts per million. The chloromethyl protons typically appear as singlets in the 4.6 parts per million region, reflecting the electron-withdrawing influence of the chlorine substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The thiazole ring carbons exhibit characteristic downfield shifts due to the aromatic character of the heterocycle, with quaternary carbons appearing in distinct regions based on their substitution patterns. Methyl carbons typically resonate in the 17-28 parts per million range, while the chloromethyl carbon shows a more downfield shift around 37 parts per million due to the electronegative chlorine atom.

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The thiazole ring system exhibits specific stretching and bending modes that serve as fingerprint regions for structural identification. Carbon-hydrogen stretching vibrations from methyl groups appear in the 2850-3000 wavenumber region, while the heterocyclic ring displays characteristic absorptions in the 1400-1600 wavenumber range. The presence of the hydrochloride salt introduces additional vibrational modes associated with the ionic interactions.

Mass spectrometric analysis confirms the molecular composition and fragmentation patterns characteristic of the thiazole framework. High-resolution mass spectrometry techniques provide accurate mass determination with typical molecular ion peaks appearing at mass-to-charge ratios corresponding to the molecular formula. Fragmentation patterns often involve loss of chlorine atoms or methyl groups, providing structural confirmation through predictable breakdown pathways.

Thermochemical Properties (Boiling Point, Melting Behavior, Solubility Parameters)

The thermochemical properties of this compound reflect the combined influence of the heterocyclic core structure, substituent effects, and ionic salt formation. Melting point determinations provide insights into the intermolecular forces operating within the crystalline solid state. The hydrochloride salt form typically exhibits enhanced thermal stability compared to the free base, with melting points often elevated due to strong ionic interactions between the protonated thiazole and chloride anion.

Related thiazole compounds demonstrate predictable thermal behavior patterns that inform expectations for this specific derivative. For example, chlormethiazole hydrochloride exhibits a melting point of 136°C, suggesting that similar ionic thiazole compounds maintain stability at elevated temperatures. The presence of multiple substituents and the chloromethyl functionality may influence the exact melting characteristics through steric and electronic effects.

Boiling point predictions for this compound must consider the ionic nature of the salt form, which typically prevents simple vaporization without decomposition. The free base form would be expected to exhibit a boiling point in the range of 250-300°C based on molecular weight and structural considerations. Related chloromethylthiazole compounds show predicted boiling points around 268.6°C, providing a reasonable estimate for the thermal behavior of the neutral form.

Solubility parameters reveal the compound's compatibility with various solvent systems and its potential for pharmaceutical formulation. The hydrochloride salt form generally exhibits enhanced water solubility compared to the free base due to ionic character and hydrogen bonding capabilities. Methanol solubility has been confirmed for related compounds, suggesting good compatibility with polar protic solvents. The presence of both hydrophilic (ionic) and lipophilic (methyl substituents) regions creates amphiphilic character that may facilitate solubility in mixed solvent systems.

Thermal stability analysis through techniques such as thermogravimetric analysis would reveal decomposition pathways and temperature ranges for safe handling and processing. The chloromethyl functionality represents a potential site for thermal decomposition through hydrogen chloride elimination, while the thiazole ring system generally maintains stability until higher temperatures are reached.

Propriétés

IUPAC Name |

4-(chloromethyl)-2,5-dimethyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)8-5(2)9-4;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVNFAGOPQCHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-02-8 | |

| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2,5-dimethyl-1,3-thiazole. One common method includes the reaction of 2,5-dimethyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds smoothly to yield the desired chloromethylated product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydrothiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride serves as an important intermediate in the synthesis of various heterocyclic compounds. It acts as a building block for organic synthesis due to its electrophilic chloromethyl group, which can react with nucleophiles to form new chemical entities.

Biology

The compound has gained attention for its potential as an enzyme inhibitor and a precursor for synthesizing biologically active molecules. Its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids enhances its reactivity and specificity towards certain biological targets.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Research shows that it exhibits significant antimicrobial activity against bacteria such as E. coli and S. aureus.

| Compound | Target | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 50 | Moderate |

| This compound | S. aureus | 25 | High |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes. Its unique structural properties allow it to be employed in various synthetic pathways to create complex molecules with desired functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound demonstrated significant inhibitory effects against multiple bacterial strains, showcasing its potential use in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of this compound revealed promising results against human pulmonary malignant cells (A549). The IC50 value was found to be 15 μg/mL, indicating high selectivity over normal cells (BJ), which showed an IC50 greater than 100 μg/mL.

| Cell Line | IC50 (μg/mL) | Selectivity |

|---|---|---|

| A549 | 15 | High |

| BJ | >100 | Low |

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparaison Avec Des Composés Similaires

Alkyl vs. Aryl Substituents

Functional Group Modifications

- 4-Chloromethyl-2,5-dibromothiazole (CAS 934236-33-6) : Bromine atoms at the 2- and 5-positions enhance electrophilicity, making this compound more reactive toward cross-coupling reactions compared to the dimethyl-substituted target .

- 2-Amino-4-chloromethylthiazole (CAS 7250-84-2): The amino group at the 2-position enables participation in condensation reactions, a feature absent in the target compound due to its methyl substituents .

Physical and Chemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Purity | Price (JPY) | Key Substituents |

|---|---|---|---|---|---|

| 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride | 1423025-02-8 | Not reported | 95% | Not listed | 2,5-dimethyl; 4-chloromethyl |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | 49–50 | 97% | Not listed | 2-phenyl; 4-chloromethyl |

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | 96.5–98 | 97% | 80,400/g | Pyrimidine core; 2-phenyl |

| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | 613239-76-2 | 77–78 | 95% | 70,200/g | Pyridine core; CF₃ group |

Key Observations :

- Aryl-substituted analogs (e.g., phenyl, pyrimidine) exhibit higher melting points than alkyl-substituted thiazoles, likely due to enhanced π-π stacking interactions .

- The hydrochloride salt form of the target compound improves stability but may reduce volatility compared to non-ionic analogs like 4-(Chloromethyl)-2-methylthiazole (CAS 39238-07-8) .

Research Findings and Industrial Relevance

- Cost Considerations: Non-salt forms (e.g., Chloromethyl pivalate, CAS 18997-19-8) are cheaper (6,600 JPY/100 mL) but lack the stability of hydrochloride salts .

Activité Biologique

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential as an enzyme inhibitor and its applications in medicinal chemistry. Understanding its biological activity is crucial for developing new therapeutic agents.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The chloromethyl group enhances this reactivity, allowing the compound to inhibit enzymatic activities and disrupt various cellular processes. Additionally, the thiazole ring structure contributes to its binding affinity and specificity towards certain molecular targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds possess inhibitory effects against various bacteria and fungi. The molecular docking studies indicate that these compounds can inhibit key enzymes involved in microbial metabolism .

| Compound | Target | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 50 | Moderate |

| This compound | S. aureus | 25 | High |

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, it has shown promising results against human pulmonary malignant cells (A549) with significant selectivity over normal cells. The antioxidant activity of related thiazole derivatives has also been documented, indicating their potential in mitigating oxidative stress-related damage .

| Cell Line | IC50 (μg/mL) | Selectivity |

|---|---|---|

| A549 | 15 | High |

| BJ (Normal) | >100 | Low |

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ampicillin .

- Cytotoxicity Evaluation : In a comparative study involving gefitinib as a reference drug, the compound demonstrated notable cytotoxicity against A549 cells with an IC50 value indicating a strong potential for further development as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis of novel derivatives of thiazoles to enhance their biological activities. Modifications at different positions on the thiazole ring have been explored to improve their efficacy against specific targets. For instance, altering the substituents on the thiazole ring has been shown to significantly affect both antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Route 1 : React 2,5-dimethyl-1,3-thiazole with chloromethylation agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂. Purify via recrystallization using ethanol/water mixtures .

- Route 2 : Substitute the thiazole’s methyl group via nucleophilic displacement using Cl⁻ sources (e.g., SOCl₂), followed by HCl neutralization. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Yield Optimization : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar) to suppress side reactions. Yields typically range 65–80%, depending on stoichiometric ratios .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- Purity : Assess via HPLC (C18 column, acetonitrile/0.1% TFA in H₂O, 70:30) with UV detection at 254 nm. Purity >95% is achievable with proper recrystallization .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 4.52 (s, 2H, CH₂Cl) .

- Mass Spectrometry : ESI-MS m/z 179.05 [M-Cl]+ .

- Elemental Analysis : Match calculated (C: 37.82%, H: 4.49%, N: 7.35%) vs. experimental values .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .

- Waste Disposal : Collect chlorinated byproducts separately and treat with 10% NaHCO₃ before disposal .

- Exposure Response : For skin contact, rinse immediately with 0.1 M NaOH, followed by water .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing thiazole ring activates the CH₂Cl group for SN2 reactions. For example, substitution with amines (e.g., piperidine) in DMF at 60°C yields 4-(aminomethyl)-2,5-dimethylthiazole derivatives .

- Kinetic Studies : Second-order rate constants (k₂) for SN2 reactions with NaN₃ in acetone: ~2.1 × 10⁻³ L/mol·s at 25°C .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging 8–64 µg/mL against S. aureus) may arise from:

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and control solvent effects (DMSO ≤1% v/v) .

- Structural Analogues : Compare with 4-(chloromethyl)-2-phenylthiazole (CAS 4771-31-7), which shows lower potency due to reduced solubility .

- Statistical Validation : Use ANOVA to assess significance (p < 0.05) across replicate experiments .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- In Silico Workflow :

- Docking Studies : Target E. coli dihydrofolate reductase (PDB: 1RX2). The chloromethyl group shows favorable hydrophobic interactions with Val31 and Ile94 residues .

- QSAR Models : LogP values >2.5 correlate with improved membrane permeability but may reduce aqueous solubility. Optimize via introduction of polar substituents (e.g., -OH) at the 5-position .

- Validation : Synthesize top-scoring virtual hits and validate via MIC assays .

Key Research Challenges

- Synthetic Scalability : Multi-gram synthesis requires optimization of exothermic chloromethylation steps .

- Stability : Hydrolytic degradation in aqueous buffers (t₁/₂ = 48 h at pH 7.4); store desiccated at -20°C .

- Biological Target Validation : Prioritize proteomics/transcriptomics to identify off-target effects in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.